molecular formula C20H26ClN3O2 B2842213 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-43-9

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

カタログ番号: B2842213
CAS番号: 897734-43-9
分子量: 375.9
InChIキー: KXWJHPORDOIBTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 3-chlorophenyl group, a 4-methylpiperazine moiety, and ethyl/methyl side chains. The pyridin-2(1H)-one scaffold is known for diverse biological activities, including phytotoxic, anti-inflammatory, and enzyme-inhibitory properties . This compound’s synthesis likely involves condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with aldehydes or ketones, a method established for analogous derivatives .

特性

IUPAC Name

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-4-24-14(2)12-17(25)18(20(24)26)19(15-6-5-7-16(21)13-15)23-10-8-22(3)9-11-23/h5-7,12-13,19,25H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWJHPORDOIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of various substituents. One common method involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . This process is highly diastereoselective and yields the desired piperazine derivatives in excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve the use of palladium-catalyzed cyclization reactions, which provide a modular approach to synthesizing highly substituted piperazines . These methods are efficient and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

科学的研究の応用

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Table 1: Bioactivity of Pyridin-2(1H)-one Derivatives

Compound Biological Activity Potency (IC₅₀/EC₅₀) Reference
4-hydroxy-6-methylpyridin-2(1H)-one Phytotoxic (dicotyledonous weeds) 6.7 × 10⁻⁸ mol/g
5-(4-fluorophenyl)pyridin-2(1H)-one eIF4A3 inhibition 0.12 µM
Chromeno[2,3-b]pyridin-2(1H)-one Anticancer (HCT-116 cells) 8.5 µM

Table 2: Chlorophenyl/Piperazine-Containing Bioactive Compounds

Compound Target/Activity Key Structural Features Reference
SU11274 c-Met kinase inhibition 3-chlorophenyl, 4-methylpiperazine
4-(3-chlorophenyl)-pyrrolopyrimidine COX-2 inhibition 3-chlorophenyl, pyrrolopyrimidine
GDC-0879 BRAF kinase inhibition Piperazine-like motif

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves (i) condensation of 3-chlorophenylmagnesium bromide with a pyridinone precursor, (ii) alkylation of the piperazine moiety, and (iii) hydroxylation at the 4-position. Key variables include temperature control (e.g., maintaining 0–5°C during Grignard reactions) and catalyst selection (e.g., palladium for cross-coupling steps). Purification via column chromatography or recrystallization in ethanol improves purity .
  • Optimization : Reaction yields (often <50% in initial attempts) can be enhanced by adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Parallel experimentation using Design of Experiments (DoE) frameworks is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl groups at C6 and ethyl at N1). 19F^{19}F NMR is irrelevant here but is used in fluorinated analogs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry at the chiral center formed during piperazine substitution .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methods :

  • Solubility : Test in polar (water, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy. Piperazine derivatives often show limited aqueous solubility, requiring DMSO for biological assays .
  • Stability : Monitor degradation via HPLC under varying pH (2–12) and temperatures (4–37°C). Hydroxy groups may oxidize, necessitating inert atmospheres during storage .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action, particularly its interaction with neurotransmitter receptors?

  • Approach :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-spiperone for dopamine D2/D3 receptors) quantify affinity (reported KiK_i values in nM ranges for analogs). Dose-response curves validate target engagement .
  • Functional Assays : Calcium flux or cAMP accumulation assays in transfected HEK293 cells reveal agonist/antagonist profiles. Piperazine moieties often modulate serotonin (5-HT1A_{1A}) or adrenergic receptors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?

  • Key Modifications :

  • Piperazine Substitution : Replacing 4-methylpiperazine with 4-arylpiperazine enhances receptor selectivity. Fluorine or methoxy groups on the phenyl ring improve blood-brain barrier penetration .
  • Pyridinone Core : Methyl at C6 stabilizes the lactam ring; replacing the ethyl group at N1 with cyclopropane may reduce metabolic clearance .
    • Evaluation : Use in vitro ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) to prioritize candidates .

Q. What computational tools are suitable for predicting binding modes and pharmacokinetic properties?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor binding pockets (e.g., dopamine D2 homology models). Focus on hydrogen bonding with the hydroxy group and hydrophobic contacts with the chlorophenyl ring .
  • ADME Prediction : SwissADME or pkCSM estimates logP (target ~3.5 for CNS activity), bioavailability, and hERG liability .

Q. How should researchers address contradictions in reported biological activity data, such as conflicting IC50_{50} values across studies?

  • Resolution Steps :

  • Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., haloperidol for dopamine receptors).
  • Batch Analysis : Verify compound purity (≥95% by HPLC) and stereochemistry, as impurities or racemic mixtures skew results .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and apply statistical models to identify outliers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。